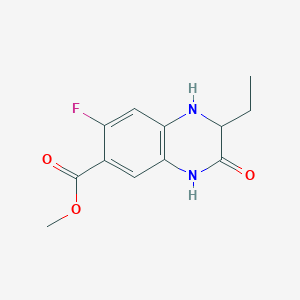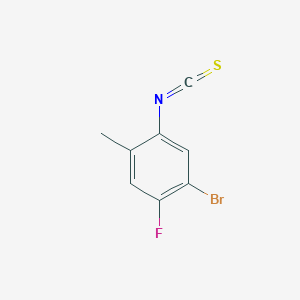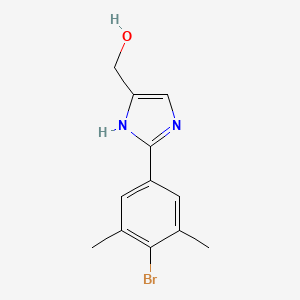![molecular formula C17H22F3O6P B13692153 Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B13692153.png)
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate is a complex organic compound that features a unique combination of functional groups, including a diethoxyphosphoryl group, a trifluoromethyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as β-cyclodextrin supported sulfonic acid, which facilitates the reaction under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphonates with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzylic and phosphoryl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various phosphonates, phosphonic acids, and substituted derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diethoxyphosphoryl group can mimic natural substrates, allowing it to inhibit enzyme activity by binding to the active site. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-4-(4-(trifluoromethyl)phenyl)butanoate: Lacks the diethoxyphosphoryl group but shares similar structural features.
Diethyl (3-oxo-3-(4-(trifluoromethyl)phenyl)propyl)phosphonate: Contains a similar phosphonate group but differs in the carbon chain length and functional groups.
Uniqueness
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate is unique due to its combination of a diethoxyphosphoryl group and a trifluoromethyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H22F3O6P |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
ethyl 4-diethoxyphosphoryl-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate |
InChI |
InChI=1S/C17H22F3O6P/c1-4-24-16(22)15(12-7-9-13(10-8-12)17(18,19)20)14(21)11-27(23,25-5-2)26-6-3/h7-10,15H,4-6,11H2,1-3H3 |
InChI Key |
VZOMQUQGTFJZCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C(F)(F)F)C(=O)CP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13692124.png)




![2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid](/img/structure/B13692143.png)


